1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxyacetate
Description
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxyacetate is a synthetic small molecule characterized by a benzothiazole core substituted with a fluorine atom at the 6-position, an azetidine ring at the 2-position, and a 2-methoxyacetate ester group at the 3-position of the azetidine. Its parent compound, 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (CAS 1421468-70-3), features a hydroxyl group instead of the ester moiety, with a molecular formula of C₁₀H₉FN₂OS .
Properties
IUPAC Name |
[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-methoxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O3S/c1-18-7-12(17)19-9-5-16(6-9)13-15-10-3-2-8(14)4-11(10)20-13/h2-4,9H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRMHMRCYSAOEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)OC1CN(C1)C2=NC3=C(S2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxyacetate typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the 6-fluorobenzo[d]thiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a fluorinated aromatic aldehyde under acidic conditions.
Azetidine Ring Formation: The next step involves the formation of the azetidine ring. This can be accomplished by reacting the benzothiazole derivative with an appropriate azetidine precursor under basic conditions.
Methoxyacetate Group Introduction: The final step involves the esterification of the azetidine derivative with methoxyacetic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxyacetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxyacetate involves its interaction with specific molecular targets and pathways. The fluorinated benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The azetidine ring and methoxyacetate group contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Parent Alcohol: 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol
- Key Differences : The hydroxyl group in the parent alcohol is replaced by a 2-methoxyacetate ester in the target compound.
- Implications : Esterification typically increases molecular weight and lipophilicity (logP), which may enhance blood-brain barrier penetration or tissue distribution compared to the polar hydroxyl group .
Benzothiazolyl Ureas (e.g., 1-(6-Fluorobenzo[d]thiazol-2-yl)-3-aryl Ureas)
- Example : 1-(4-fluoro-2-methoxyphenyl)-3-(6-fluorobenzo[d]thiazol-2-yl)urea (Compound 4s) .
- Structural Contrast : The azetidine ring in the target compound is replaced by a urea linker (-NH-C(O)-NH-).
- Biological Activity : Urea derivatives exhibit uncompetitive inhibition of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), a therapeutic target in neurodegenerative diseases, with IC₅₀ values in the low micromolar range .
Frentizole (1-(6-Methoxybenzo[d]thiazol-2-yl)-3-phenylurea)
- Structural Differences : Frentizole features a methoxy-substituted benzothiazole and a phenylurea group instead of the azetidine-ester system.
- Applications: Used in laboratory research as an immunosuppressant and antiviral agent, highlighting the versatility of benzothiazole scaffolds in drug discovery .
Heterocyclic Derivatives (1,3,4-Thiadiazole, Triazole, Oxadiazole)
- Example : Compounds derived from 1-(2-(2-chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetyl)-4-phenyl thiosemicarbazide .
- Key Contrast : Replacement of benzothiazole with benzoisoxazole and substitution with triazole/thiadiazole rings.
- Activity : Moderate antimicrobial effects against Bacillus subtilis and Escherichia coli (MIC values ~25–50 µg/mL) .
Comparative Data Table
*Estimated based on molecular formula in .
Research Findings and Implications
- Enzyme Inhibition : Benzothiazolyl ureas (e.g., 4s) demonstrate potent inhibition of 17β-HSD10, suggesting that the target compound’s benzothiazole core could be leveraged for similar therapeutic targets, though its azetidine-ester system may alter binding kinetics .
- Antimicrobial Activity : Heterocyclic derivatives (e.g., triazoles) show that electron-withdrawing groups (e.g., fluorine) enhance antimicrobial efficacy, a feature shared by the target compound’s 6-fluorobenzo[d]thiazole moiety .
- Synthetic Flexibility : The synthesis of azetidine intermediates (e.g., via PTS salt methods in ) provides a pathway for further derivatization of the target compound.
Biological Activity
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-methoxyacetate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H12FN3O3S
- Molecular Weight : 297.30 g/mol
- CAS Number : 1421468-70-3
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Research suggests that compounds with similar scaffolds often exhibit inhibition against bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription .
Biological Activity
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of several benzothiazole derivatives, including those similar to this compound. Results showed that these compounds exhibited significant activity against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .
Study 2: Cytotoxicity Assessment
In vitro assays were conducted to assess the cytotoxic effects of benzothiazole derivatives on human cancer cell lines (e.g., HeLa and MCF7). The results indicated that certain derivatives led to a decrease in cell viability by over 50% at concentrations as low as 10 µM, suggesting strong potential for further development as anticancer agents .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Notes |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 4 | Significant activity observed |
| Antibacterial | Escherichia coli | 8 | Potential efflux pump substrate |
| Cytotoxicity | HeLa Cells | <10 | Induced apoptosis observed |
| Cytotoxicity | MCF7 Cells | <10 | Modulation of apoptotic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
